n-ブチルジメチルシラン

概要

説明

n-Butyldimethylsilane is an organosilicon compound with the molecular formula C6H16Si. It is a colorless liquid with a relatively low boiling point and flash point. This compound is known for its good stability and ability to react with various organic substances. It is commonly used as an anhydrous agent and organic solvent .

科学的研究の応用

Introduction to n-Butyldimethylsilane

n-Butyldimethylsilane (C6H15Si) is an organosilicon compound characterized by its unique silane structure, which includes a butyl group and two methyl groups attached to silicon. This compound has garnered attention in various fields, including organic synthesis, material science, and medicinal chemistry, due to its versatile reactivity and functional properties.

Organic Synthesis

n-Butyldimethylsilane is extensively used as a silylating agent in organic synthesis. Its ability to protect hydroxyl groups during chemical reactions is particularly valuable. The following table summarizes key reactions involving n-butyldimethylsilane:

Material Science

In material science, n-butyldimethylsilane is utilized in the development of advanced materials with specific surface properties. It is particularly effective in modifying the surface characteristics of polymers and silica-based materials.

- Surface Modification : The incorporation of n-butyldimethylsilane into polymer matrices enhances hydrophobicity and chemical resistance, making it suitable for coatings and sealants.

- Nanocomposites : It acts as a coupling agent in the preparation of silica-filled rubber composites, improving mechanical properties and thermal stability.

Medicinal Chemistry

n-Butyldimethylsilane has been explored for its applications in drug development, particularly in the synthesis of pharmacologically active compounds.

- Neuroprotective Agents : A study demonstrated that derivatives of compounds synthesized using n-butyldimethylsilane exhibited neuroprotective effects in models of Parkinson's disease, highlighting its potential in developing multifunctional drugs targeting neurodegenerative conditions .

- Drug Delivery Systems : The compound's silane properties allow for the functionalization of drug carriers, enhancing their bioavailability and therapeutic efficacy.

Analytical Chemistry

In analytical chemistry, n-butyldimethylsilane is used as a derivatizing agent for gas chromatography (GC) and mass spectrometry (MS). It helps improve the volatility and detectability of polar compounds.

- GC/MS Applications : By converting polar functional groups into more volatile silyl derivatives, it enhances the analysis of complex mixtures .

Case Study 1: Synthesis of Heterocycles

A recent study reported the successful synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine using n-butyldimethylsilane as a key intermediate. This compound demonstrated potential as an α1-adrenoreceptor blocker .

Case Study 2: Neuroprotective Compounds

Research on multifunctional compounds against Parkinson's disease highlighted the role of n-butyldimethylsilane in synthesizing lead compounds that showed significant neuroprotective activity in vivo. These compounds were designed to bind to dopamine receptors while also chelating iron to reduce oxidative stress .

作用機序

Target of Action

n-Butyldimethylsilane, with the chemical formula C6H16Si , is an organohydridosilane . It is primarily used as a chemical intermediate in various industrial processes

Action Environment

Safety data sheets suggest that it is ahighly flammable liquid and vapor , indicating that its stability and reactivity may be influenced by factors such as temperature and the presence of ignition sources.

準備方法

n-Butyldimethylsilane is primarily synthesized through an ethylation process. In this method, dimethylsilane and n-butane react in the presence of a catalyst to produce n-butyldimethylsilane . The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained efficiently .

化学反応の分析

n-Butyldimethylsilane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: n-Butyldimethylsilane can participate in substitution reactions, where the silicon atom is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds .

類似化合物との比較

n-Butyldimethylsilane can be compared with other similar organosilicon compounds, such as:

Trimethylsilane: This compound has three methyl groups attached to the silicon atom, making it less reactive than n-butyldimethylsilane.

Phenyltrimethylsilane: The presence of a phenyl group in this compound provides different reactivity and applications compared to n-butyldimethylsilane.

Dimethyldichlorosilane: This compound contains two chlorine atoms, which significantly alter its reactivity and use in various chemical processes

n-Butyldimethylsilane is unique due to its specific combination of butyl and dimethyl groups, which confer distinct properties and reactivity patterns, making it valuable in various scientific and industrial applications .

生物活性

n-Butyldimethylsilane (n-BDMS) is an organosilicon compound notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

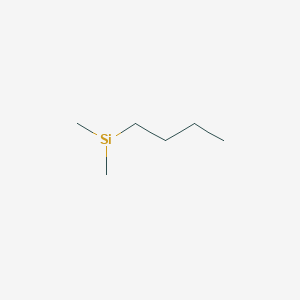

n-Butyldimethylsilane is characterized by the following chemical structure:

- Molecular Formula : CHOSi

- Molecular Weight : 146.29 g/mol

The compound consists of a butyl group attached to a dimethylsilyl moiety, which influences its reactivity and interaction with biological systems.

Research indicates that n-BDMS may exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that silanes can possess antimicrobial effects. The presence of silicon in the structure can enhance the interaction with biological membranes, potentially leading to cell lysis or inhibition of cell growth.

- Enzyme Interaction : Compounds with similar structures have shown the ability to inhibit enzymes, which could be relevant for therapeutic applications. The silyl group may play a role in modulating enzyme activity by altering substrate binding or stability.

Antimicrobial Studies

A study investigated the antimicrobial activity of silane derivatives, including n-BDMS. The results indicated that certain silane compounds could inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L. These findings suggest potential applications in developing antimicrobial agents based on n-BDMS derivatives .

Cytotoxicity Assessment

In evaluating the cytotoxic effects of n-BDMS, researchers found that while some silane compounds exhibit antimicrobial properties, they must also be assessed for cytotoxicity against human cell lines. For instance, certain derivatives showed IC values above 12.3 mg/L against normal lung fibroblasts (MRC-5), indicating a favorable safety profile for further development .

Comparative Analysis of Biological Activity

| Compound | MIC (mg/L) | IC (mg/L) | Biological Activity |

|---|---|---|---|

| n-Butyldimethylsilane | 0.39 - 3.12 | >12.3 | Antimicrobial |

| Benzosiloxaboroles | 0.39 - 1.56 | >12.3 | Antimicrobial against cocci |

| Other Silanes | Variable | Variable | Various biological activities |

This table summarizes the biological activities of n-BDMS compared to related compounds, highlighting its potential as an antimicrobial agent.

特性

InChI |

InChI=1S/C6H15Si/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSARRMUXPDGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373812 | |

| Record name | butyl(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-52-1 | |

| Record name | butyl(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。